Cas no 7398-03-0 (4-Methoxy-8-nitrocinnoline)

4-Methoxy-8-nitrocinnoline 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-8-nitrocinnoline
-
- インチ: 1S/C9H7N3O3/c1-15-8-5-10-11-9-6(8)3-2-4-7(9)12(13)14/h2-5H,1H3
- InChIKey: PKAAFHUWDHDRLF-UHFFFAOYSA-N
- SMILES: O(C)C1=CN=NC2C(=CC=CC=21)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 243
- トポロジー分子極性表面積: 80.8
- XLogP3: 1
4-Methoxy-8-nitrocinnoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040274-1g |
4-Methoxy-8-nitrocinnoline |
7398-03-0 | 97% | 1g |
¥11038.00 | 2024-07-28 | |
Alichem | A449042035-5g |
4-Methoxy-8-nitrocinnoline |
7398-03-0 | 97% | 5g |
$3714.48 | 2023-09-01 | |
Alichem | A449042035-1g |
4-Methoxy-8-nitrocinnoline |
7398-03-0 | 97% | 1g |
$1286.74 | 2023-09-01 |
4-Methoxy-8-nitrocinnoline 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
4-Methoxy-8-nitrocinnolineに関する追加情報
4-Methoxy-8-nitrocinnoline (CAS No. 7398-03-0): Properties, Applications, and Research Insights
4-Methoxy-8-nitrocinnoline (CAS No. 7398-03-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This nitrogen-containing aromatic structure features a methoxy group at the 4-position and a nitro substituent at the 8-position, creating unique electronic properties that make it valuable for various applications. Researchers frequently search for "4-Methoxy-8-nitrocinnoline synthesis" and "7398-03-0 applications," reflecting growing interest in this compound's potential.
The molecular structure of 4-Methoxy-8-nitrocinnoline exhibits interesting photophysical characteristics, with the nitro group contributing to its electron-accepting capabilities. This property has led to investigations into its use as a fluorescence probe or organic semiconductor material. Recent studies exploring "cinnoline derivatives in OLEDs" highlight how compounds like 7398-03-0 could contribute to next-generation display technologies. The compound's solubility profile, typically in polar organic solvents, makes it particularly useful for solution-processed applications.
In pharmaceutical research, 4-Methoxy-8-nitrocinnoline serves as a valuable building block for drug discovery. The cinnoline core structure is known to interact with various biological targets, and modifications at the 4 and 8 positions can significantly alter bioactivity. Scientists searching for "nitrocinnoline medicinal chemistry" or "7398-03-0 biological activity" will find this compound relevant to their work. Current research focuses on its potential as a precursor for kinase inhibitors and antimicrobial agents, though these applications remain in early stages of investigation.
The synthesis of 4-Methoxy-8-nitrocinnoline typically involves multi-step procedures starting from appropriate aniline derivatives. Organic chemists often search for "7398-03-0 synthesis route" or "nitrocinnoline preparation methods," indicating strong interest in efficient production techniques. Recent advancements have focused on greener synthetic approaches, including catalytic methods that reduce waste generation. The compound's purity is crucial for research applications, with HPLC analysis being the preferred method for quality control.
From a commercial perspective, 4-Methoxy-8-nitrocinnoline remains a research-grade chemical with limited large-scale availability. Suppliers typically offer it in gram quantities to academic and industrial researchers. The global market for specialized cinnoline derivatives has shown steady growth, driven by increasing pharmaceutical R&D expenditures. Analytical data for 7398-03-0, including NMR spectra and mass spectrometry results, are frequently requested by researchers verifying compound identity.
Safety considerations for handling 4-Methoxy-8-nitrocinnoline follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment is recommended when working with this material. Researchers often inquire about "7398-03-0 safety data" and "nitrocinnoline storage conditions," reflecting appropriate caution in laboratory settings. The compound should be stored in airtight containers protected from light to maintain stability.
Recent publications have explored novel applications of 4-Methoxy-8-nitrocinnoline in materials science, particularly in the development of organic electronic devices. Its electron-deficient nature makes it potentially useful as an n-type semiconductor component. These developments align with growing interest in "organic electronics materials 2024" and "sustainable semiconductor alternatives." The compound's thermal stability and film-forming properties are currently under investigation for these emerging applications.
The future research directions for 7398-03-0 appear promising, with potential expansions into catalysis and sensor technology. Its structural features suggest possible utility as a ligand precursor in coordination chemistry or as a molecular probe for detection applications. These possibilities answer frequent queries about "new uses for nitrocinnolines" and "innovative cinnoline applications." As synthetic methodologies improve and characterization techniques advance, the scientific community anticipates discovering additional valuable properties of this interesting heterocycle.
For researchers working with 4-Methoxy-8-nitrocinnoline, proper analytical characterization is essential. Common techniques include 1H/13C NMR, mass spectrometry, and elemental analysis. The compound typically shows characteristic signals in the aromatic region of NMR spectra and distinct fragmentation patterns in mass spectra. These analytical features help address common search queries like "7398-03-0 NMR data" and "nitrocinnoline characterization methods," providing valuable references for scientists verifying their synthetic products.
In conclusion, 4-Methoxy-8-nitrocinnoline (CAS No. 7398-03-0) represents an important research chemical with diverse potential applications. From pharmaceutical intermediates to advanced materials, this compound continues to attract scientific interest. The growing body of research addressing questions like "how to modify cinnoline derivatives" and "7398-03-0 future applications" suggests that this molecule will remain relevant in chemical research for years to come. As synthetic and application studies progress, we can expect to see new and innovative uses for this versatile heterocyclic compound.
7398-03-0 (4-Methoxy-8-nitrocinnoline) Related Products
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)
- 1086026-31-4(Dehydro Ivabradine)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)




